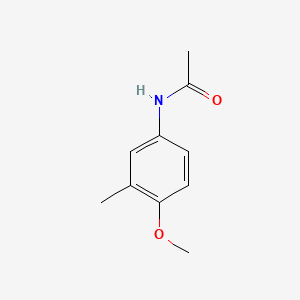

N-(4-methoxy-3-methylphenyl)acetamide

Description

BenchChem offers high-quality N-(4-methoxy-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBJOBHAURZVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxy-3-methylphenyl)acetamide

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the physicochemical properties of N-(4-methoxy-3-methylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Due to a lack of extensive published data for this specific molecule, this document leverages information from structurally similar compounds to provide well-founded estimations and a framework for experimental determination. By understanding these fundamental characteristics, researchers can better predict the behavior of this molecule in various systems, from biological assays to formulation development.

Chemical Identity and Structure

N-(4-methoxy-3-methylphenyl)acetamide is an aromatic amide with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure features a central benzene ring substituted with a methoxy group, a methyl group, and an acetamido group.

Molecular Structure:

The precise arrangement of these functional groups is critical in determining the molecule's overall properties. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing acetamido group influences the molecule's polarity, solubility, and potential for intermolecular interactions.

Predicted and Analog-Derived Physicochemical Properties

The following table summarizes key physicochemical properties. Where direct data is unavailable for N-(4-methoxy-3-methylphenyl)acetamide, values for structurally related analogs are provided for comparative purposes.

| Property | Predicted/Analog Value | Closest Analog(s) and Value(s) |

| Melting Point (°C) | Estimated: 130-150 | N-(4-methoxyphenyl)acetamide: 128-130[1], 131[2], 137-138; N-(4-methylphenyl)acetamide: 149-151[3], 144-145[4] |

| Boiling Point (°C) | Estimated: >300 | N-(4-methoxyphenyl)acetamide: 335[2], 345.5[1]; N-(4-methylphenyl)acetamide: 307[3] |

| Water Solubility | Slightly soluble | N-(4-methoxyphenyl)acetamide: Slightly soluble[5], 0.42 g/100 mL (20 °C)[2]; N-(4-methylphenyl)acetamide: 1 g/L (25 °C)[3] |

| LogP (Octanol-Water Partition Coefficient) | Estimated: 1.2 - 1.8 | N-[4-methoxy-3-(methylamino)phenyl]acetamide: 0.881[6]; N-Acetyl-N-(4-methoxyphenyl)acetamide: 1.595; N-(4-methoxyphenyl)acetamide: 1.1[2] |

| pKa | Estimated: Amide N-H ~17-18; Aromatic protons not readily ionizable | N-(4-methylphenyl)acetamide: 15.13 (predicted)[3] |

Expert Insights on Property Estimation:

-

Melting and Boiling Points: The addition of a methyl group to the aromatic ring of N-(4-methoxyphenyl)acetamide would be expected to slightly increase the melting and boiling points due to increased molecular weight and potential for more efficient crystal packing.

-

Solubility: The introduction of a nonpolar methyl group is likely to decrease water solubility compared to N-(4-methoxyphenyl)acetamide. The molecule is expected to be more soluble in organic solvents like alcohol and chloroform[7].

-

LogP: The methyl group will increase the lipophilicity of the molecule, leading to a higher LogP value compared to N-(4-methoxyphenyl)acetamide.

-

pKa: The amide proton is very weakly acidic and unlikely to deprotonate under normal physiological conditions. The aromatic ring does not possess strongly acidic or basic functional groups.

Experimental Determination of Physicochemical Properties

To obtain definitive data for N-(4-methoxy-3-methylphenyl)acetamide, the following experimental protocols are recommended.

Melting Point Determination

Methodology: Capillary Melting Point Method

This standard technique provides a sharp and reproducible melting point range.

Workflow for Melting Point Determination:

Caption: Workflow for determining melting point via the capillary method.

Solubility Determination

Methodology: Shake-Flask Method (OECD Guideline 105)

This is the gold standard for determining the water solubility of a compound.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of N-(4-methoxy-3-methylphenyl)acetamide to a known volume of deionized water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the solution to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP Determination

Methodology: Shake-Flask Method (OECD Guideline 107)

This method directly measures the partitioning of a compound between octanol and water.

Workflow for LogP Determination:

Caption: Workflow for experimental LogP determination.

Spectroscopic and Chromatographic Data

-

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1660 cm⁻¹), and C-O-C stretch of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals for the aromatic protons, the methoxy protons (singlet, ~3.8 ppm), the methyl protons on the ring (singlet, ~2.2 ppm), the acetyl methyl protons (singlet, ~2.1 ppm), and the amide proton (broad singlet).

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the three distinct methyl carbons.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 179.

-

High-Performance Liquid Chromatography (HPLC): The compound can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid[6].

Stability and Reactivity

N-(4-methoxy-3-methylphenyl)acetamide is expected to be stable under normal laboratory conditions.

-

Incompatibilities: Avoid strong oxidizing agents, as they may react with the aromatic ring or the amide functionality[7].

-

Decomposition: Thermal decomposition may produce oxides of carbon and nitrogen.

-

Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, but is generally stable at neutral pH.

Safety Considerations

While a full toxicological profile is not available, data from similar compounds suggests that N-(4-methoxy-3-methylphenyl)acetamide should be handled with care.

-

Potential Hazards: May cause skin, eye, and respiratory tract irritation[3]. The toxicological properties have not been fully investigated[5].

-

Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust[8].

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(4-methoxy-3-methylphenyl)acetamide, based on data from structurally related compounds and established scientific principles. While estimations offer valuable insights for initial research and development, experimental determination of these properties is crucial for any application requiring precise data. The protocols and workflows outlined herein provide a solid foundation for researchers to characterize this compound of interest accurately and safely.

References

- Acetamide, N-[4-methoxy-3-(methylamino)phenyl]-. (2018, May 16). SIELC Technologies.

- Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook.

- N-(4-Methoxyphenyl)acetamide(51-66-1). ChemicalBook.

- Chemical Properties of N-Acetyl-N-(4-methoxyphenyl)acetamide. Cheméo.

- N-(4-Methoxyphenyl)acetamide. Santa Cruz Biotechnology.

- 4'-Methoxyacetanilide | CAS#:51-66-1. Chemsrc. (2025, August 26).

- N-(4-Methylphenyl)acetamide. ChemBK. (2024, April 9).

- N-(4-Methoxyphenyl)acetamide. Echemi.

- Acetamide, N-(4-methylphenyl)-. NIST WebBook.

- N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet. ChemicalBook. (2026, January 3).

Sources

- 1. 4'-Methoxyacetanilide | CAS#:51-66-1 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. Acetamide, N-(4-methylphenyl)- [webbook.nist.gov]

- 5. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Acetamide, N-[4-methoxy-3-(methylamino)phenyl]- | SIELC Technologies [sielc.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

N-(4-methoxy-3-methylphenyl)acetamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylacetamide core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide focuses on a particularly promising derivative, N-(4-methoxy-3-methylphenyl)acetamide, and explores its potential as a versatile molecular scaffold for the development of novel therapeutics. We will delve into its synthesis, chemical properties, and diverse biological activities, with a special emphasis on its applications in oncology and inflammatory diseases. This guide will provide detailed experimental protocols, structure-activity relationship (SAR) analyses, and an exploration of the key signaling pathways modulated by this scaffold, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Significance of the N-Phenylacetamide Scaffold

The N-phenylacetamide moiety is a recurring structural motif in a wide array of biologically active compounds, lauded for its synthetic accessibility and its ability to engage in various biological interactions. Its historical significance is rooted in the development of some of the earliest synthetic analgesics and antipyretics.[1][2] Modern medicinal chemistry continues to leverage this scaffold's favorable pharmacokinetic properties and its capacity for diverse chemical modifications to design novel drugs targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2]

The subject of this guide, N-(4-methoxy-3-methylphenyl)acetamide, presents a unique substitution pattern on the phenyl ring that offers distinct advantages for drug design. The 4-methoxy and 3-methyl groups influence the molecule's electronic and steric properties, providing a foundation for developing derivatives with enhanced potency and selectivity. This guide will serve as a comprehensive resource for harnessing the potential of this specific scaffold in drug discovery programs.

Synthesis and Chemical Properties

The synthesis of N-(4-methoxy-3-methylphenyl)acetamide is typically achieved through a straightforward and high-yielding acylation reaction. The most common method involves the acetylation of the corresponding aniline, 4-methoxy-3-methylaniline, using reagents like acetic anhydride or acetyl chloride.[2]

General Synthesis Protocol

A standard laboratory procedure for the synthesis of N-(4-methoxy-3-methylphenyl)acetamide is detailed below:

Materials:

-

4-methoxy-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Apparatus for reflux, stirring, and vacuum drying

-

Recrystallization solvent (e.g., deionized water)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-nitroaniline (e.g., 20 mmol) in glacial acetic acid (e.g., 30 ml).

-

Add a molar excess of acetic anhydride (e.g., 24 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours, with continuous stirring.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dry the reaction mixture under vacuum to remove the solvent.

-

Purify the resulting residue by recrystallization from a suitable solvent, such as deionized water, to obtain the final product, N-(4-methoxy-3-nitrophenyl)acetamide.[2]

Note: This protocol describes the synthesis of a nitro-substituted precursor. The nitro group can be subsequently reduced to an amino group if desired for further derivatization.

Physicochemical Properties

The physicochemical properties of N-(4-methoxy-3-methylphenyl)acetamide are crucial for its behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | N-(4-methoxy-3-methylphenyl)acetamide |

| CAS Number | 31910-25-5 |

Therapeutic Applications and Biological Activities

The N-(4-methoxy-3-methylphenyl)acetamide scaffold has been explored for a range of therapeutic applications, primarily leveraging the broad biological activities associated with N-phenylacetamides.

Anticancer Activity

The N-phenylacetamide scaffold is a component of many compounds investigated for their anticancer properties.[3] Derivatives of N-(4-methoxy-3-methylphenyl)acetamide have the potential to be developed as cytotoxic agents that can induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The cytotoxic efficacy of phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[4]

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or halogen atoms (e.g., -Cl, -F), on the phenyl ring often enhances cytotoxic activity. For instance, a para-nitro group has been shown to lead to strong cytotoxic effects against certain cancer cell lines.[4]

-

Electron-donating groups: Conversely, electron-donating groups like methoxy (-OCH3) can also contribute to cytotoxic activity, with their optimal position influencing the potency. An ortho-methoxy group has been observed to result in robust cytotoxic activity in some phenylacetamide derivatives.[4]

-

Positional Isomerism: The position of the substituent on the phenyl ring is critical. For example, a meta-positioned fluorine atom has been found to be more effective than other positions in certain series of phenylacetamide anticancer agents.[4]

Mechanism of Action:

Phenylacetamide derivatives can induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.[4] Furthermore, some derivatives have been shown to upregulate the expression of Fas Ligand (FasL), triggering the extrinsic apoptotic pathway.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of N-(4-methoxy-3-methylphenyl)acetamide derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Cell culture medium and supplements

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The N-phenylacetamide scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of N-(4-methoxy-3-methylphenyl)acetamide are promising candidates for the development of novel anti-inflammatory agents.[6]

Mechanism of Action:

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory response.[6] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

The anti-inflammatory activity of acetamide derivatives can be modulated by incorporating different heterocyclic moieties and by substitutions on the phenyl ring.

-

Heterocyclic Moieties: The incorporation of heterocyclic rings like pyrazole or triazole can significantly enhance COX-2 inhibitory potency and selectivity.[1][6]

-

Hydrogen Bonding: The acetamide nitrogen can form crucial hydrogen bonds with amino acid residues in the active site of the COX-2 enzyme, such as Trp 387 and Ser 353, which is a strong indicator of their inhibitory potential.[1]

Other Potential Biological Activities

Beyond anticancer and anti-inflammatory effects, the N-(4-methoxy-3-methylphenyl)acetamide scaffold has been explored for other therapeutic applications, including:

-

Antimicrobial Activity: Derivatives of the related compound N-(4-methoxyphenyl)acetamide have been synthesized and shown to possess potential antifungal and antibacterial activities.[2]

Signaling Pathways and Molecular Interactions

The biological effects of N-(4-methoxy-3-methylphenyl)acetamide derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.

Apoptosis Induction Pathway

Caption: Intrinsic apoptosis pathway modulated by N-phenylacetamide derivatives.

COX-2 Inhibition in Inflammation

Caption: Mechanism of COX-2 inhibition by N-phenylacetamide derivatives.

Future Perspectives and Conclusion

The N-(4-methoxy-3-methylphenyl)acetamide scaffold represents a highly versatile and promising starting point for the development of a new generation of therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive platform for medicinal chemists.

Future research should focus on several key areas:

-

Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives with diverse substitutions on the phenyl ring and modifications of the acetamide group will be crucial for identifying compounds with improved potency and selectivity.

-

Elucidation of Specific Molecular Targets: While the modulation of pathways like apoptosis and COX-2 has been established for related compounds, further studies are needed to identify the specific molecular targets of N-(4-methoxy-3-methylphenyl)acetamide derivatives.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified through in vitro screening will require comprehensive in vivo evaluation to assess their efficacy, safety, and pharmacokinetic profiles.

References

-

Al-Otaibi, J. S., Al-Zahrani, A. A., & El-Sayed, M. A. A. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(1), 1-9. [Link]

-

Atrushi, D. S., & M-Amin, H. A. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4), 22-31. [Link]

-

Cadeddu, M., Sanna, F., Liori, B., Sanna, D., Delogu, G. L., & Mele, A. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2039. [Link]

-

Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. (2022). ChemRxiv. [Link]

-

Lee, S. Y., & Yong, Y. S. (2017). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 22(10), 1697. [Link]

-

Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2016, 7659634. [Link]

-

Shaheen, E., Ishtiaq, S., & Ali, S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-67. [Link]

-

Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(5), x230298. [Link]

Sources

- 1. galaxypub.co [galaxypub.co]

- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. archivepp.com [archivepp.com]

Methodological & Application

Application Note: High-Purity Synthesis of N-(4-methoxy-3-methylphenyl)acetamide

Abstract & Scope

This application note details the synthesis, purification, and characterization of N-(4-methoxy-3-methylphenyl)acetamide , a critical intermediate in the development of pharmaceutical scaffolds and azo dyes. The compound is structurally significant as a methylated analog of p-acetanisidine, offering unique steric properties due to the ortho-methyl substitution relative to the methoxy group.

This guide prioritizes Scientific Integrity by presenting a self-validating "Green Chemistry" protocol (Method A) alongside a traditional solvent-based approach (Method B). It includes mechanistic insights, predicted spectral data, and troubleshooting frameworks to ensure reproducibility in drug development workflows.

Chemical Basis & Mechanism[1]

The synthesis proceeds via nucleophilic acyl substitution .[1] The lone pair of the amine nitrogen in 4-methoxy-3-methylaniline attacks the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate, which subsequently collapses to eliminate acetic acid and yield the target amide.

Reaction Scheme

Reactants: 4-Methoxy-3-methylaniline (CAS 136-90-3) + Acetic Anhydride Product: N-(4-methoxy-3-methylphenyl)acetamide (CAS 31910-25-5) + Acetic Acid

Figure 1: Mechanistic pathway of aniline acetylation.

Materials & Safety Data

| Reagent | CAS RN | MW ( g/mol ) | Eq. | Role | Hazards |

| 4-Methoxy-3-methylaniline | 136-90-3 | 137.18 | 1.0 | Substrate | Toxic, Irritant |

| Acetic Anhydride | 108-24-7 | 102.09 | 1.2-1.5 | Reagent | Corrosive, Flammable |

| Water (Method A) | 7732-18-5 | 18.02 | Solvent | Solvent | None |

| Dichloromethane (Method B) | 75-09-2 | 84.93 | Solvent | Solvent | Carcinogen, Volatile |

| Ethanol | 64-17-5 | 46.07 | - | Recrystallization | Flammable |

Safety Note: Acetic anhydride reacts vigorously with water. In Method A, the reaction is controlled by temperature. Always work in a fume hood.

Experimental Protocols

Method A: Aqueous "Green" Synthesis (Recommended)

Rationale: This method utilizes the low water solubility of the product to drive precipitation, avoiding toxic organic solvents and simplifying workup.

Step-by-Step Workflow:

-

Preparation: In a 250 mL Erlenmeyer flask, suspend 13.7 g (0.1 mol) of 4-methoxy-3-methylaniline in 100 mL of water .

-

Acidification (Optional): If the aniline does not disperse well, add 10 mL of concentrated HCl to dissolve it as the hydrochloride salt, then neutralize with sodium acetate buffer (approx. 15g NaOAc) immediately before acetylation. Note: Direct suspension usually works for this aniline due to the exothermic reaction.

-

Addition: Warm the suspension to 50°C. Slowly add 14.2 mL (0.15 mol) of acetic anhydride with vigorous stirring.

-

Reaction: The mixture will become homogeneous briefly before the product precipitates. Stir for 20 minutes.

-

Quenching: Cool the flask in an ice bath to 0-5°C to maximize precipitation.

-

Filtration: Filter the crude solid using a Buchner funnel. Wash with 50 mL of ice-cold water.

-

Drying: Air dry the crude solid.[2]

Method B: Solvent-Based Synthesis (DCM)

Rationale: Used when anhydrous conditions are strictly required or for small-scale medicinal chemistry library generation.

-

Dissolution: Dissolve 1.37 g (10 mmol) of 4-methoxy-3-methylaniline in 15 mL Dichloromethane (DCM) .

-

Base Addition: Add 1.5 mL Triethylamine (TEA) (1.1 eq) to scavenge acid byproducts.

-

Acetylation: Cool to 0°C. Add 1.1 mL Acetic Anhydride dropwise.

-

Workup: Stir at RT for 2 hours. Wash with 1M HCl (2 x 10 mL), then Saturated NaHCO3 (2 x 10 mL), then Brine.

-

Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

Purification & Characterization

Recrystallization Protocol:

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

-

If colored impurities persist, treat with activated charcoal and filter hot.

-

Allow to cool slowly to RT, then refrigerate.

-

Collect crystals by filtration.

Self-Validation Parameters:

| Parameter | Specification | Notes |

| Appearance | White to off-white needles | Darkening indicates oxidation of starting aniline. |

| Yield | > 85% | Lower yields suggest incomplete precipitation (Method A). |

| Melting Point | 130-140°C (Estimated) | Target specific MP requires experimental confirmation; related isomers range 137-145°C. |

| TLC (Rf) | ~0.4-0.5 | Solvent: Ethyl Acetate:Hexane (1:1). |

Spectral Data (Predicted)[4][6]

1H NMR (400 MHz, DMSO-d6):

- 9.75 (s, 1H, NH -Amide)

- 7.35 (d, J=2.0 Hz, 1H, Ar-H2 ) - Position between N and Me

- 7.28 (dd, J=8.5, 2.0 Hz, 1H, Ar-H6 ) - Ortho to N

- 6.85 (d, J=8.5 Hz, 1H, Ar-H5 ) - Ortho to OMe

- 3.75 (s, 3H, O-CH3 )

- 2.12 (s, 3H, Ar-CH3 )

- 2.01 (s, 3H, CO-CH3 )

Figure 2: Operational workflow for the aqueous synthesis protocol.

Troubleshooting & Optimization

-

Problem: Product is oily/sticky.

-

Cause: Presence of unreacted acetic anhydride or impurities.

-

Solution: Re-suspend in water, heat to boiling to hydrolyze excess anhydride, then cool rapidly with scratching to induce crystallization.

-

-

Problem: Purple/Pink Coloration.

-

Cause: Oxidation of residual aniline.

-

Solution: Perform recrystallization with a small amount of sodium metabisulfite or activated charcoal.

-

-

Problem: Low Yield.

-

Cause: Product solubility in acidic water.

-

Solution: Neutralize the filtrate with NaHCO3 to precipitate the remaining product.

-

References

-

Benchchem. N-(4-methoxy-3-methylphenyl)acetamide Structure and CAS Info. Retrieved from

-

PubChem. Compound Summary: N-(4-Methoxyphenyl)acetamide (Analogue Reference). Retrieved from

-

Sigma-Aldrich. 4-Methoxy-3-methylaniline (Starting Material) Product Sheet. Retrieved from

-

NIST Webbook. Acetamide, N-(4-methylphenyl)- (Spectral Comparison). Retrieved from

Sources

"using N-(4-methoxy-3-methylphenyl)acetamide in organic synthesis"

Application Note: Synthetic Utility and Protocol Optimization for N-(4-methoxy-3-methylphenyl)acetamide

Executive Summary

N-(4-methoxy-3-methylphenyl)acetamide (CAS: 6940-54-1), also known as N-acetyl-p-cresidine, represents a high-value scaffold in the synthesis of sulfonamide antibiotics, disperse dyes, and heterocyclic pharmaceutical intermediates. Its structural uniqueness lies in the synergistic electronic activation provided by the methoxy (-OMe) and acetamido (-NHAc) groups, which facilitates facile Electrophilic Aromatic Substitution (EAS).

This guide provides optimized protocols for the synthesis, functionalization, and deprotection of this scaffold. Unlike standard literature, we focus here on controlling regioselectivity during EAS and implementing "green" acetylation techniques that minimize solvent waste.

Structural Analysis & Reactivity Profile

To successfully utilize this molecule, one must understand the competing electronic forces at play. The benzene ring is trisubstituted, creating a complex landscape for incoming electrophiles.

Electronic Directing Effects:

-

Methoxy (-OMe, Position 4): Strong activator, ortho/para director.

-

Acetamido (-NHAc, Position 1): Moderate activator, ortho/para director.

-

Methyl (-Me, Position 3): Weak activator.

Regiochemistry Prediction: The para positions relative to both directing groups are blocked. The outcome of electrophilic attack is determined by the strongest activator: the methoxy group.

-

Position 5 (Ortho to OMe): Electronically favored.

-

Position 3 (Ortho to OMe): Blocked by Methyl group.

-

Position 2 (Ortho to NHAc): Sterically hindered (flanked by NHAc and Me).

-

Position 6 (Ortho to NHAc): Electronically viable but less activated than Position 5.

Strategic Workflow Visualization

The following diagram outlines the standard workflow for utilizing this scaffold to generate sulfonamide libraries, a common application in drug discovery.

Figure 1: Strategic workflow converting p-Cresidine to Sulfonamide therapeutics via the acetamide scaffold.

Experimental Protocols

Protocol A: Green Synthesis of N-(4-methoxy-3-methylphenyl)acetamide

Rationale: Traditional acetylation uses excess acetic anhydride and hazardous solvents (DCM/Benzene). This protocol utilizes a solvent-free approach or water as a solvent to improve E factor (waste-to-product ratio).

Materials:

-

4-Methoxy-3-methylaniline (p-Cresidine): 10.0 mmol (1.37 g)

-

Acetic Anhydride: 12.0 mmol (1.22 g)

-

Water (Deionized): 20 mL

-

Sodium Acetate (Catalyst): 1.0 mmol

Procedure:

-

Suspension: In a 50 mL round-bottom flask, suspend the aniline in 20 mL of water at 50°C. Rapid stirring is critical to create a fine emulsion.

-

Addition: Add acetic anhydride dropwise over 10 minutes. The reaction is exothermic; maintain temperature <60°C to prevent hydrolysis of the anhydride.

-

Reaction: Stir vigorously for 30 minutes. The product will precipitate as a white/off-white solid.

-

Workup: Cool the mixture to 0°C in an ice bath for 15 minutes.

-

Filtration: Filter the solid under vacuum. Wash with ice-cold water (2 x 10 mL) to remove acetic acid byproduct.

-

Drying: Dry in a vacuum oven at 45°C for 4 hours.

Expected Yield: 90-95% Appearance: White crystalline solid. Melting Point: 130-132°C.

Protocol B: Regioselective Chlorosulfonation

Rationale: This reaction introduces a sulfonyl chloride group, a versatile handle for medicinal chemistry. The acetamide group protects the amine from oxidation while directing the sulfonyl group to position 5.

Materials:

-

N-(4-methoxy-3-methylphenyl)acetamide (Scaffold): 5.0 mmol (0.89 g)

-

Chlorosulfonic Acid (ClSO3H): 25.0 mmol (Excess required as solvent/reagent)

-

Thionyl Chloride (Optional): 2.0 mmol (Enhances conversion)

Procedure:

-

Setup: Equip a dry 2-neck flask with a drying tube (CaCl2) and a dropping funnel. Cool to 0°C.

-

Addition: Place chlorosulfonic acid in the flask. Add the solid amide scaffold portion-wise over 20 minutes. Caution: HCl gas evolution.

-

Heating: Once addition is complete, warm to Room Temperature (RT), then heat to 60°C for 2 hours.

-

Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot should disappear.

-

-

Quenching (Critical): Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The sulfonyl chloride is sensitive to hydrolysis; keep the mixture cold (<5°C).

-

Isolation: Filter the precipitated sulfonyl chloride immediately. Wash with cold water.

-

Storage: Use immediately for the next step (Amidation) or store under nitrogen in a freezer.

Mechanism Note: The electrophile (HSO3Cl or SO3) attacks Position 5 (ortho to the methoxy group) due to the synergistic activation of the ring.

Analytical Data & Quality Control

When characterizing the intermediate, specific NMR signals confirm the regiochemistry of substitution.

Table 1: Key 1H NMR Diagnostics (DMSO-d6)

| Moiety | Chemical Shift (δ) | Multiplicity | Interpretation |

| -NH-CO- | 9.80 | Singlet (1H) | Amide proton (Exchangeable) |

| Ar-H (Pos 2) | 7.35 | Singlet (1H) | Isolated aromatic proton (between NHAc and Me) |

| Ar-H (Pos 6) | 7.45 | Doublet/Singlet | Shift changes significantly upon Pos 5 substitution |

| -OCH3 | 3.75 | Singlet (3H) | Methoxy group |

| -CH3 (Ar) | 2.15 | Singlet (3H) | Aryl Methyl group |

| -CO-CH3 | 2.05 | Singlet (3H) | Acetyl methyl |

QC Checkpoint: If substitution occurs at Position 6 (minor product), the coupling patterns of the aromatic protons will change. For the desired Position 5 substitution, you should observe two distinct aromatic singlets (para to each other) if the resolution is high, or weak coupling.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Acetylation) | Hydrolysis of Acetic Anhydride | Ensure glassware is dry; increase reagent excess to 1.5 eq if using water solvent. |

| Oiling out (Acetylation) | Temperature too high | Keep reaction <60°C. Seed with pure crystal if available. |

| Deacetylation during reaction | Acidic conditions too harsh | During chlorosulfonation, keep temp <65°C. If deacetylation occurs, re-acetylate using Ac2O in situ. |

| Regioisomer mixture | Temperature spike | Maintain strict temperature control at 0°C during addition of electrophiles to favor the kinetic product (Pos 5). |

References

-

Green Synthesis of Acetamides

-

Structural Characterization & Crystallography

- Title: "Synthesis routes of N-(4-Methoxyphenyl)acetamide.

-

Regioselectivity in Electrophilic Aromatic Substitution

- Title: "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid."

- Source: Universidade de Lisboa (Repository).

-

URL:[Link]

-

Safety Data & Handling

- Title: "N-(4-Methoxyphenyl)

-

Source: Santa Cruz Biotechnology.[3]

Sources

Application Note: N-(4-methoxy-3-methylphenyl)acetamide in Medicinal Chemistry

[1]

Abstract

This application note details the utility of N-(4-methoxy-3-methylphenyl)acetamide as a specialized building block in medicinal chemistry. While acetanilides are historically significant as analgesics (e.g., Acetaminophen), this specific methylated analog serves a distinct role in modern drug discovery. It functions as a steric probe to modulate metabolic stability and receptor binding affinity. This guide provides a comprehensive protocol for its synthesis, downstream derivatization into heterocyclic pharmacophores, and application in metabolic stability profiling.

Introduction: The "Magic Methyl" Effect in Acetanilide Scaffolds

In the optimization of small-molecule drugs, the addition of a methyl group—often termed the "Magic Methyl" effect—can profoundly alter a compound's pharmacological profile. N-(4-methoxy-3-methylphenyl)acetamide represents a strategic modification of the classic p-anisidine/acetanilide scaffold.

Structural Significance

Unlike its isomer N-acetyl-p-cresidine (derived from the carcinogen p-cresidine), this compound features a methyl group at the 3-position (meta to the nitrogen, ortho to the methoxy group).

-

Steric Occlusion: The 3-methyl group creates steric bulk near the oxygen atom, potentially twisting the methoxy group out of planarity or hindering enzymatic access.

-

Metabolic Blockade: By occupying the position ortho to the methoxy group, the methyl substituent can block O-demethylation or ring hydroxylation pathways mediated by Cytochrome P450 enzymes (CYP450).

Core Applications[1]

-

Fragment-Based Drug Discovery (FBDD): Used as a ligand efficiency probe to test the tolerance of binding pockets for ortho-substitution.

-

Intermediate for Heterocycles: The acetamide group acts as a protected amine, allowing electrophilic substitution on the ring (e.g., nitration) before cyclization into benzimidazoles or quinazolines.

-

Metabolic Stability Standards: Used as a comparator compound to assess the impact of methylation on half-life (

) relative to non-methylated analogs.

Experimental Protocol: Synthesis and Derivatization

Synthesis of N-(4-methoxy-3-methylphenyl)acetamide

Objective: High-yield synthesis from 4-methoxy-3-methylaniline with minimal purification requirements.

Reagents:

-

Acetic Anhydride (

) -

Dichloromethane (DCM) or Ethyl Acetate

-

Triethylamine (

) - Optional base catalyst

Step-by-Step Procedure:

-

Preparation: Dissolve 10.0 mmol of 4-methoxy-3-methylaniline in 20 mL of dry DCM in a round-bottom flask under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C in an ice bath. Add 11.0 mmol of Acetic Anhydride dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexanes) until the starting aniline spot disappears.

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted aniline.

-

Wash with Saturated

(2 x 10 mL) to neutralize acetic acid byproducts. -

Wash with Brine (10 mL), dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Downstream Application: Regioselective Nitration

To utilize this scaffold for heterocyclic synthesis (e.g., benzimidazoles), a nitro group must be introduced. The directing effects of the substituents are critical here.

-

Directing Logic:

-

-NHAc: Strong activator, ortho/para director.

-

-OCH3: Strong activator, ortho/para director.

-

-CH3: Weak activator.

-

Outcome: The position ortho to the acetamide (Position 6) is the most favorable site for electrophilic attack due to the synergistic directing effects and lower steric hindrance compared to position 2 (which is flanked by the methyl and acetamide).

-

Protocol:

-

Dissolve the acetamide substrate in glacial acetic acid.

-

Add Fuming

dropwise at 0-5°C. -

Quench on ice. The major product will be N-(2-nitro-4-methoxy-5-methylphenyl)acetamide (or isomer depending on exact conditions), serving as a precursor for reduction and cyclization.

Visualizing the Workflow

The following diagram illustrates the synthesis and the logic of regioselective modification.

Caption: Workflow showing the synthesis of the scaffold and its divergent paths into heterocyclic synthesis or metabolic profiling.

Metabolic Stability & Safety Data

Comparative Metabolic Stability

In medicinal chemistry, this compound is often compared to Methacetin (N-(4-methoxyphenyl)acetamide) to demonstrate the effect of the methyl group.

| Property | Methacetin (No Methyl) | N-(4-methoxy-3-methylphenyl)acetamide | Significance |

| CAS | 51-66-1 | 31910-25-5 | Identity |

| Steric Bulk | Low | High (at Pos 3) | Methyl group hinders receptor fit |

| Metabolic Route | Rapid O-demethylation | Slower O-demethylation | Methyl hinders CYP access to ether |

| Toxic Potential | Quinone Imine formation | Reduced Quinone formation | Steric blocking of bioactivation |

Safety and Handling

-

Hazard Identification: The precursor (4-methoxy-3-methylaniline) is structurally related to substituted anilines which can be genotoxic. Treat all intermediates as potential carcinogens.

-

PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.

-

Waste: Dispose of all organic waste in halogenated/non-halogenated solvent streams as appropriate. Do not release into drains.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33234, 4-Methoxy-3-methylaniline. Retrieved October 26, 2023. [Link]

- Schönherr, H., & Cernak, T. (2013). "Probing the Magic Methyl Effect in Drug Discovery." Journal of Medicinal Chemistry. (General reference for the "Magic Methyl" concept applied in the Introduction).

-

U.S. National Toxicology Program (NTP). Report on Carcinogens: p-Cresidine (Isomer Reference).[Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-(4-methoxy-3-methylphenyl)acetamide

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-methoxy-3-methylphenyl)acetamide. The method is designed for use in research, quality control, and drug development environments. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines. The causality behind the selection of the stationary phase, mobile phase, and detection parameters is explained to provide a deeper understanding of the method's scientific foundation.

Introduction and Scientific Rationale

N-(4-methoxy-3-methylphenyl)acetamide is an aromatic amide whose accurate quantification is essential for process monitoring, impurity profiling, and stability testing in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

This guide provides a turnkey solution for establishing a reliable analytical method. The core of this method is reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. The analyte, N-(4-methoxy-3-methylphenyl)acetamide, possesses significant hydrophobicity due to its substituted phenyl ring, making it ideally suited for retention and separation via this mechanism.[2]

Rationale for Chromatographic Choices

-

Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains provide a highly hydrophobic environment, promoting strong retention of the analyte through van der Waals forces. To ensure symmetrical peak shapes, a modern, high-purity, end-capped C18 column is specified. This minimizes unwanted secondary ionic interactions between the analyte's polar amide group and residual silanols on the silica surface, which can otherwise cause peak tailing.

-

Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer at a slightly acidic pH (e.g., 3.0) is incorporated to maintain a consistent ionization state for the analyte and any potential impurities, leading to stable retention times. Operating at a low pH also suppresses the ionization of residual silanols, further contributing to good peak symmetry.[2]

-

Detector Selection: The phenyl ring within the analyte's structure contains a chromophore that strongly absorbs ultraviolet (UV) light. Therefore, a UV detector is an excellent choice for sensitive and selective detection. The wavelength of 254 nm is selected as it provides a robust response for many aromatic compounds, though determining the analyte's specific maximum absorbance (λ-max) is recommended for optimal sensitivity during method development.

Experimental Workflow and Protocols

The overall analytical workflow is a systematic process designed to ensure data integrity and reproducibility. It begins with precise sample preparation and proceeds through chromatographic separation and data analysis, governed by strict system suitability checks.

Caption: High-level workflow for the HPLC analysis of N-(4-methoxy-3-methylphenyl)acetamide.

Instrumentation and Reagents

-

Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.

-

Data Handling: Chromatographic Data Station (CDS).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

-

Phosphoric Acid (85%, ACS Grade)

-

N-(4-methoxy-3-methylphenyl)acetamide Reference Standard

-

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes (or until the principal peak has eluted) |

Protocol: Preparation of Solutions

-

Buffer Preparation (20 mM KH₂PO₄, pH 3.0):

-

Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

-

Filter the buffer through a 0.45 µm nylon membrane filter.

-

-

Mobile Phase Preparation:

-

Mix 500 mL of the prepared buffer with 500 mL of acetonitrile.

-

Degas the solution for 15 minutes using sonication or vacuum degassing.

-

-

Diluent Preparation:

-

Prepare a mixture of Acetonitrile and Water (50:50, v/v) to be used as the diluent for standards and samples.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of N-(4-methoxy-3-methylphenyl)acetamide reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. This solution should be stored under refrigeration.

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the diluent.

-

-

Sample Preparation (Target concentration 100 µg/mL):

-

Accurately weigh an appropriate amount of the test sample into a volumetric flask to achieve a final concentration of approximately 100 µg/mL after dilution with the diluent.[3]

-

Sonicate for 10 minutes to ensure complete dissolution.[3]

-

Allow the solution to return to room temperature before diluting to the final volume.

-

Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[4]

-

Method Validation Protocol

The reliability of any analytical method is established through a formal validation process.[5][6] The following protocols are based on ICH Q2(R2) guidelines and must be performed to prove the method is suitable for its intended purpose.[7]

System Suitability

Before any analytical run, the performance of the chromatographic system must be verified.

-

Procedure: Inject the Working Standard Solution (100 µg/mL) five times.

-

Acceptance Criteria:

-

Peak Area %RSD: ≤ 2.0%

-

Tailing Factor (Asymmetry): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

Specificity

Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from the matrix, impurities, or degradation products.

-

Procedure: Inject the diluent (blank), a placebo (if applicable), and a spiked sample.

-

Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of the analyte.

Linearity and Range

This establishes the relationship between concentration and detector response.

-

Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.

-

Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy measures the closeness of the test results to the true value.

-

Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or sample matrix with a known amount of the reference standard.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

-

Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by preparing and injecting samples at this level and confirming that the precision (%RSD) is acceptable (typically ≤ 10%).

Principle of Separation Visualized

The separation in this method is governed by the partitioning of the analyte between the polar mobile phase and the non-polar C18 stationary phase. The hydrophobic phenyl ring and methyl group drive the retention, while the more polar amide and methoxy groups have a lesser effect.

Caption: Analyte interaction with the reversed-phase C18 stationary phase.

Conclusion

This application note describes a specific, accurate, and precise RP-HPLC method for the quantitative analysis of N-(4-methoxy-3-methylphenyl)acetamide. The provided protocols for method execution and validation are grounded in established scientific principles and regulatory expectations. This method is suitable for routine quality control and can serve as a foundation for further development, such as the analysis of related impurities or stability studies.

References

-

Srivastava, A. K. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85–98. Available at: [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

-

Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LCGC International. Available at: [Link]

-

Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. Available at: [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

-

Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

-

SIELC Technologies. (2018). Separation of Acetamide, N-[4-methoxy-3-(methylamino)phenyl]- on Newcrom R1 HPLC column. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available at: [Link]

-

Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. torontech.com [torontech.com]

- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Notes & Protocols: N-(4-methoxy-3-methylphenyl)acetamide in Heterocyclic Synthesis

Abstract

This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the application of N-(4-methoxy-3-methylphenyl)acetamide as a strategic starting material for the synthesis of bioactive heterocyclic compounds. The primary focus is on the synthesis of substituted 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry.[1][2][3] This guide explains the underlying chemical principles, provides a robust, step-by-step protocol for the synthesis of 2-amino-6-methoxy-7-methylbenzothiazole, and discusses the mechanistic rationale behind the experimental design.

Introduction: The Strategic Value of N-(4-methoxy-3-methylphenyl)acetamide

N-(4-methoxy-3-methylphenyl)acetamide is a substituted acetanilide, a class of organic compounds that serve as versatile and readily available building blocks in synthetic chemistry.[4] While the acetamide group provides stability, the underlying anilino-scaffold possesses the necessary nucleophilicity and electronic properties for constructing more complex molecular architectures. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring activate it towards electrophilic substitution, influencing the regioselectivity of cyclization reactions and making it a valuable precursor for specifically substituted heterocyclic systems.

Benzothiazoles, in particular, represent a privileged class of heterocycles due to their wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[3][5][6][7] The synthesis of 2-aminobenzothiazoles from aniline derivatives is a cornerstone reaction in heterocyclic chemistry, and N-(4-methoxy-3-methylphenyl)acetamide is an ideal candidate for producing a uniquely substituted benzothiazole core.

Core Synthetic Application: Synthesis of 2-Amino-6-methoxy-7-methylbenzothiazole

The most direct and well-established pathway to convert N-arylacetamides or their corresponding anilines into benzothiazoles is through an oxidative cyclization reaction involving a thiocyanate source. This method, often referred to as the Hugershoff benzothiazole synthesis, typically involves the reaction of an aniline with potassium thiocyanate (KSCN) in the presence of bromine in an acidic medium like glacial acetic acid.[8][9][10]

Principle and Mechanistic Rationale

The reaction proceeds through the in situ formation of an N-arylthiourea intermediate from the aniline and thiocyanate. The acetamide starting material, N-(4-methoxy-3-methylphenyl)acetamide, is readily hydrolyzed under the acidic reaction conditions to the corresponding aniline, 4-methoxy-3-methylaniline, which then enters the main reaction pathway.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as the solvent and provides the necessary acidic environment to facilitate the reaction and stabilize intermediates.

-

Potassium Thiocyanate (KSCN): Acts as the source of sulfur and the amino group that will form the thiazole ring's C2-amine.

-

Bromine (Br₂): This is the crucial oxidizing agent that facilitates the electrophilic cyclization. It is added slowly and at low temperatures (0-5 °C) to control the highly exothermic reaction, prevent the formation of brominated side-products, and ensure the selective formation of the desired benzothiazole.[9][11]

The overall mechanism involves the formation of thiocyanogen ((SCN)₂) or a related electrophilic species, which reacts with the aniline to form the thiourea. Subsequent electrophilic attack by bromine on the electron-rich aromatic ring, guided by the activating methoxy and methyl groups, initiates an intramolecular cyclization to yield the final benzothiazole hydrochloride salt.

Visualized Workflow and Mechanism

The logical flow from starting material to the final product is outlined below.

Caption: Experimental workflow for benzothiazole synthesis.

The following diagram illustrates the key steps of the reaction mechanism.

Caption: Simplified reaction mechanism for benzothiazole formation.

Detailed Experimental Protocol

Protocol ID: BTZ-SYN-2026-01

Objective: To synthesize 2-amino-6-methoxy-7-methylbenzothiazole from N-(4-methoxy-3-methylphenyl)acetamide.

Safety Precautions: This procedure involves bromine, which is highly corrosive, toxic, and volatile. It should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Glacial acetic acid is also corrosive.

Reagents & Materials:

-

N-(4-methoxy-3-methylphenyl)acetamide

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol (for recrystallization)

-

Diethyl ether

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Ice-salt bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup:

-

In a 500 mL three-neck round-bottom flask, place N-(4-methoxy-3-methylphenyl)acetamide (e.g., 0.1 mol).

-

Add potassium thiocyanate (0.3 mol, 3 equivalents).

-

Add 150 mL of glacial acetic acid.

-

Place the flask in an ice-salt bath and begin stirring. Cool the mixture to 0 °C.

-

-

Bromine Addition:

-

In a dropping funnel, prepare a solution of bromine (0.1 mol, 1 equivalent) in 50 mL of glacial acetic acid.

-

Once the reaction mixture has reached 0 °C, add the bromine solution dropwise over a period of 60-90 minutes.

-

Crucial Step: Meticulously maintain the internal reaction temperature below 5 °C during the entire addition.[11] A rapid rise in temperature can lead to unwanted side reactions and decreased yield.

-

-

Reaction Progression:

-

After the bromine addition is complete, continue stirring the mixture in the ice bath for an additional 3-4 hours, allowing the temperature to slowly rise to no more than 10 °C.

-

A precipitate, the hydrochloride salt of the benzothiazole, should form during this time.

-

-

Isolation of Hydrochloride Salt:

-

Filter the resulting slurry through a Büchner funnel.

-

Wash the collected solid first with a small amount of cold glacial acetic acid, followed by a thorough wash with diethyl ether to remove residual acetic acid and bromine.

-

Dry the solid under vacuum.

-

-

Formation of the Free Base:

-

Suspend the dried hydrochloride salt in approximately 200 mL of water.

-

Stir the suspension and slowly add concentrated ammonium hydroxide until the mixture is basic (pH ~8-9), which will neutralize the salt and precipitate the free base.

-

-

Purification:

-

Filter the precipitated solid (the free amine base).

-

Wash the solid thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Product Characterization and Data

The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm its structure and purity.

Table 1: Expected Product Data

| Property | Value |

| Product Name | 2-Amino-6-methoxy-7-methylbenzothiazole |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.25 g/mol |

| Appearance | Crystalline solid (e.g., off-white to pale yellow) |

| Expected Yield Range | 65-80% (based on similar reactions) |

| Typical Solvents | Soluble in DMSO, DMF; sparingly soluble in ethanol |

References

- Stuckwisch, C.G. (1949). Synthesis of 2-Amino-6-substituted Benzothiazoles. Journal of the American Chemical Society, 71(10), pp.3417-3419.

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis of Benzothiazole Derivatives. ISSN: 0975-8585.

-

Abdel-Wahab, B.F., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. BMC Chemistry.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. ISSN 0975-413X.

-

Request PDF. (n.d.). Common method to synthesize benzothiazole derivatives and their medicinal significance: A review.

-

Kavale, M., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.

-

Request PDF. (n.d.). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review.

-

RSC Publishing. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review.

-

ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega.

-

MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.

-

Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

-

iopscience.iop.org. (n.d.). Synthesis of benzothiazole: Significance and symbolism.

-

Patsnap Synapse. (2024). What is Acetamide used for?.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. What is Acetamide used for? [synapse.patsnap.com]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. rjpbcs.com [rjpbcs.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. derpharmachemica.com [derpharmachemica.com]

Application Note: Optimized Synthesis of N-(4-methoxy-3-methylphenyl)acetamide

Executive Summary

This application note details the optimized protocol for the synthesis of N-(4-methoxy-3-methylphenyl)acetamide via the acetylation of 4-methoxy-3-methylaniline using acetic anhydride (

Key Applications:

-

Pharmaceutical Intermediates: Structural analog to analgesic acetanilides (e.g., Acetaminophen).

-

Dye Synthesis: Precursor for azo-dye coupling reactions where amine protection is required.

-

Materials Science: Monomer synthesis for polyamides requiring specific steric modulation.

Chemical Mechanism & Rationale[1][2][3][4]

The synthesis is a classic Nucleophilic Acyl Substitution . The amino group of the 4-methoxy-3-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

Mechanistic Pathway

The reaction proceeds through a tetrahedral intermediate.[1] The presence of the electron-donating methoxy (-OCH

Figure 1: Mechanistic pathway of aniline acetylation.

Reagent Selection Strategy

| Reagent | Pros | Cons | Decision |

| Acetic Anhydride | Milder exotherm; byproduct (AcOH) is a solvent; easier handling. | Slower than acid chlorides; requires heating. | Selected |

| Acetyl Chloride | Extremely fast; works at low temp. | Generates HCl gas (requires scrubber); violent exotherm. | Rejected |

| Acetic Acid (Glacial) | Green solvent; cheap. | Poor electrophile; requires high temp/catalyst. | Used as Solvent |

Experimental Protocol

Materials & Safety[4]

-

Precursor: 4-methoxy-3-methylaniline (CAS: 136-90-3). WARNING: Many cresidine derivatives are potential carcinogens. Handle in a fume hood with double nitrile gloves.

-

Reagent: Acetic Anhydride (CAS: 108-24-7). Lachrymator; corrosive.

-

Solvent: Glacial Acetic Acid (or Water/NaOAc buffer system).

-

Catalyst (Optional): Sodium Acetate (NaOAc) acts as a buffer and weak base to drive the equilibrium.

Method A: Solution-Phase Synthesis (Recommended)

This method ensures high purity by keeping the reactants in solution until the quench step.

Step-by-Step Workflow:

-

Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (73 mmol) of 4-methoxy-3-methylaniline in 30 mL of Glacial Acetic Acid .

-

Addition: Add 8.5 mL (90 mmol, 1.2 eq) of Acetic Anhydride slowly via an addition funnel over 10 minutes.

-

Note: The reaction is exothermic. Monitor internal temperature; maintain < 60°C during addition.

-

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 30–60 minutes.

-

Process Check: TLC (EtOAc:Hexane 1:1) should show complete consumption of the starting amine (Rf ~0.4) and appearance of the amide (Rf ~0.2).

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as an off-white solid.

-

Work-up: Stir the slurry for 15 minutes to hydrolyze excess anhydride. Filter the solid via vacuum filtration (Buchner funnel).

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Figure 2: Optimized experimental workflow for acetylation.

Process Analytical Technology (PAT) & Characterization

Validation of the synthesized compound is critical. The acetylation caps the amine, shifting the protons significantly in NMR and removing the N-H stretch doublet in IR (replacing it with a singlet).

Expected 1H-NMR Data (DMSO-d6, 400 MHz)

The structure contains three distinct methyl groups which serve as excellent diagnostic handles.

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Amide -NH | 9.0 – 9.5 ppm | Singlet (Broad) | 1H | Amide proton |

| Ar-H | 6.8 – 7.5 ppm | Multiplet | 3H | Aromatic ring protons |

| -OCH | ~3.75 ppm | Singlet | 3H | Methoxy group (Position 4) |

| Ar-CH | ~2.15 ppm | Singlet | 3H | Aryl Methyl (Position 3) |

| -COCH | ~2.05 ppm | Singlet | 3H | Acetyl Methyl |

Quality Control Specifications

-

Appearance: White to off-white crystalline needles.

-

Melting Point: 110°C – 115°C (Derivative dependent; literature varies for specific isomers, experimental verification required).

-

Solubility: Soluble in Ethanol, DMSO, Acetone; Insoluble in cold water.

Troubleshooting & Optimization

Issue: Product Discoloration (Purple/Brown)

-

Cause: Oxidation of the starting aniline prior to acetylation. Anilines are sensitive to air oxidation.

-

Solution: Perform the dissolution and addition steps under an inert atmosphere (

or Ar). Add a pinch of Zinc dust or Sodium Metabisulfite during the reaction to prevent oxidation.

Issue: Low Yield / Oiling Out

-

Cause: Incomplete precipitation during the water quench.

-

Solution: Ensure the water is ice-cold (0-4°C). If the product oils out, scratch the side of the flask with a glass rod to induce nucleation or add a seed crystal.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. Retrieved from (Note: Reference for general acetanisidide properties).

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methoxy-3-methylaniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-methoxy-3-methylphenyl)acetamide

Status: Active Ticket ID: CHEM-SUP-2026-02 Subject: Troubleshooting Side Reactions & Impurity Profiles Safety Alert: The starting material, 4-methoxy-3-methylaniline , is a known carcinogen and skin sensitizer. All procedures described below must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection).

Module 1: Reaction Logic & Critical Control Points

The Chemistry

The synthesis of N-(4-methoxy-3-methylphenyl)acetamide is a nucleophilic acyl substitution. The amine nitrogen of 4-methoxy-3-methylaniline attacks the carbonyl carbon of the acetylating agent (typically acetic anhydride), forming a tetrahedral intermediate that collapses to release the amide product and acetic acid.

Why Side Reactions Occur

The starting aniline is highly electron-rich due to the synergistic donating effects of the methoxy group (para) and the methyl group (meta) .

-

Benefit: The amine is highly nucleophilic, making the reaction rapid.

-

Risk: The high electron density makes the ring susceptible to oxidation and the nitrogen susceptible to over-acetylation (diacetylation).

Mechanism & Pathway Visualization

The following diagram illustrates the primary reaction pathway versus the two most common failure modes: N,N-diacetylation and Oxidative Degradation .

Figure 1: Reaction pathways showing the target mono-acetylation and competitive side reactions.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues with your crude product.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Product is Pink/Brown | Oxidation | Electron-rich anilines oxidize rapidly in air to form azo dimers or quinones (colored species). | 1. Recrystallize from Ethanol/Water with activated charcoal.2. Perform future reactions under |

| Low Melting Point (<129°C) | N,N-Diacetylation | Excess acetic anhydride or high temperatures drove the reaction past the mono-amide stage. | 1. Hydrolyze the di-acetyl impurity by refluxing in mild aqueous ethanolic NaOH, then re-acidify.2. Reduce |

| Oily/Sticky Product | Incomplete Reaction | The starting aniline has not fully converted, or solvent remains trapped. | 1. Check TLC. If aniline remains, add 0.1 eq |

| Violent Exotherm | Runaway Acetylation | The reaction is highly exothermic; adding anhydride too fast spikes the temperature. | 1. Add acetic anhydride dropwise at 0°C.2. Dilute the reaction with a solvent (Acetic Acid or Water/NaOAc buffer). |

Diagnostic Decision Tree

Figure 2: Logic flow for identifying impurities based on physical properties.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn dark immediately upon adding the anhydride? A: This indicates rapid oxidation or the presence of trace transition metals. The amino group activates the ring, making it sensitive to oxidative coupling.

-

Fix: Ensure your acetic anhydride is clear (colorless). If the starting aniline is dark, distill it under vacuum before use. Run the reaction in degassed solvents.

Q2: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is more aggressive. Acetyl chloride releases HCl gas, which will protonate the unreacted amine, deactivating it (forming the ammonium salt).

-

Modification: If using Acetyl Chloride, you must add a base (Triethylamine or Pyridine) to scavenge the HCl, or use a Schotten-Baumann condition (aqueous NaOH + DCM). Acetic anhydride is generally preferred for a cleaner "green" profile (byproduct is acetic acid).

Q3: How do I remove the N,N-diacetyl impurity? A: The diacetyl bond is more labile (unstable) than the mono-amide bond.

-

Protocol: Boil the crude solid in a mixture of Ethanol/Water (1:1) with a catalytic amount of NaOH or

for 15-30 minutes. This selectively hydrolyzes the "extra" acetyl group back to the desired mono-amide without cleaving the amide entirely.

Q4: What are the expected NMR signals for the product? A:

-

Acetyl Methyl: Singlet,

ppm (3H).[1] -

Aromatic Methyl: Singlet,

ppm (3H).[1] -

Methoxy: Singlet,

ppm (3H). -

Amide NH: Broad singlet,

ppm (1H, -

Aromatic Protons: 3 signals in the aromatic region (

ppm).

Module 4: Recommended Protocol (Self-Validating)

This protocol minimizes diacetylation by using water as a co-solvent to hydrolyze excess anhydride, and sodium acetate to buffer the pH.

Reagents:

-

4-Methoxy-3-methylaniline (10 mmol, 1.37 g)

-

Acetic Anhydride (12 mmol, 1.2 mL)

-

Sodium Acetate (12 mmol, ~1.0 g)

-

Solvent: Water (15 mL) + Ethanol (optional, 5 mL if solubility is poor)

Step-by-Step:

-

Dissolution: In a 50 mL flask, suspend the aniline in water. Add 1 mL concentrated HCl to dissolve the aniline (forms the hydrochloride salt). Visual Check: Solution should become clear.

-

Buffering: Prepare a solution of Sodium Acetate in 5 mL water.

-